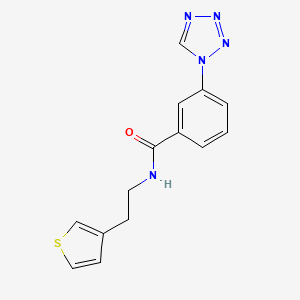
3-(1H-tetrazol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1H-tetrazol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C14H13N5OS and its molecular weight is 299.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(1H-tetrazol-1-yl)-N-(2-(thiophen-3-yl)ethyl)benzamide is a derivative of tetrazole, a heterocyclic compound known for its diverse biological activities. Tetrazoles have gained attention in medicinal chemistry due to their potential in drug development, particularly for their anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a tetrazole ring, a thiophene group, and an amide linkage, which are critical for its biological interactions.
The biological activity of tetrazole derivatives often involves several mechanisms:
- Inhibition of Enzymatic Activity : Many tetrazole compounds act as enzyme inhibitors, affecting pathways related to inflammation and cancer progression.
- Receptor Modulation : Some derivatives interact with specific receptors (e.g., serotonin receptors), influencing neurotransmission and other physiological processes.
- Antioxidant Properties : Tetrazoles may exhibit antioxidant activity, which can protect cells from oxidative stress.
Antimicrobial Activity
Research indicates that tetrazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Tetrazole derivatives have been investigated for their anticancer potential. In vitro studies demonstrated that certain compounds can induce apoptosis in cancer cell lines by activating caspase pathways or inhibiting cell cycle progression. For instance, similar tetrazole compounds were shown to inhibit the growth of breast cancer cells (MCF-7) and colon cancer cells (HT-29).
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 10 | Apoptosis induction |
| Similar Tetrazole Derivative | HT-29 | 15 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory effects of tetrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. Compounds have been shown to reduce levels of TNF-alpha and IL-6 in animal models of inflammation.
Case Studies
Several studies highlight the therapeutic potential of tetrazole derivatives:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored a series of tetrazole derivatives, including the compound . The results indicated a dose-dependent inhibition of tumor growth in xenograft models, suggesting promising anticancer properties.
- Antimicrobial Efficacy Study : Another research article focused on the antimicrobial activity of various tetrazoles against resistant strains of bacteria. The compound demonstrated significant efficacy against Staphylococcus aureus and Escherichia coli.
Properties
IUPAC Name |
3-(tetrazol-1-yl)-N-(2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(15-6-4-11-5-7-21-9-11)12-2-1-3-13(8-12)19-10-16-17-18-19/h1-3,5,7-10H,4,6H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLKLMVIIORQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














